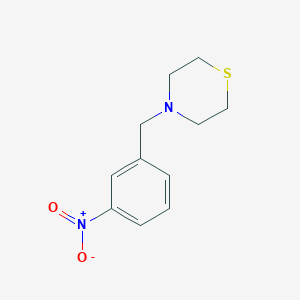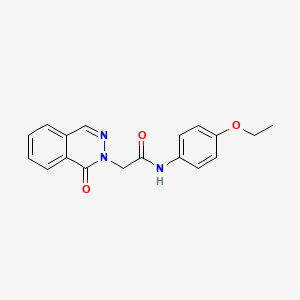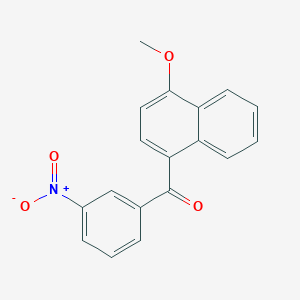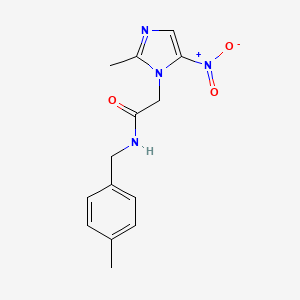
4-(3-nitrobenzyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nitrobenzyl derivatives, including compounds similar to 4-(3-nitrobenzyl)thiomorpholine, often involves the acylation of amines with acid chlorides of nitrobenzoic acids in the presence of pyridine, yielding the corresponding amides with high efficiency (Markaryan et al., 2000). Another approach for synthesizing closely related compounds involves regioselective opening of epichlorohydrin with aromatic amines, followed by further transformations to achieve the desired nitrobenzylmorpholine structures (Kato et al., 1994).
Molecular Structure Analysis
The molecular structure of nitrobenzyl derivatives, including 4-(3-nitrobenzyl)thiomorpholine, can be characterized by X-ray diffraction methods, revealing intricate details about their crystalline form and molecular interactions. For instance, studies on similar nitrobenzyl compounds have shown that π,π-interactions contribute significantly to molecular recognition processes and crystal building, highlighting the importance of nitrobenzyl arms in the molecular structure (Sánchez-Moreno et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzyl derivatives are diverse, ranging from bioreductive alkylation, where nitrobenzyl chlorides and carbamates are reduced in the presence of nucleophiles like morpholine, to reactions leading to the formation of (nitrobenzyl)morpholine adducts (Kirkpatrick et al., 1986). These reactions are pivotal in understanding the chemical properties and potential applications of nitrobenzyl derivatives.
Physical Properties Analysis
The physical properties of nitrobenzyl derivatives, including 4-(3-nitrobenzyl)thiomorpholine, such as melting points, solubility, and crystallinity, can be inferred from the structural characteristics and intermolecular interactions present in these compounds. Studies have demonstrated that the presence of nitro groups and the structural arrangement significantly influence the physical properties of these compounds, affecting their application potential (Man et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-(3-nitrobenzyl)thiomorpholine are closely related to its functional groups and molecular structure. The nitro group, in particular, plays a crucial role in the reactivity of these compounds, enabling various chemical transformations and reactions. The unique combination of the nitrobenzyl group and thiomorpholine moiety offers distinctive chemical behavior, such as enhanced reactivity towards nucleophilic substitution and potential for bioreductive processes, which are essential for synthesizing novel compounds with desired properties (Um et al., 2015).
Propiedades
IUPAC Name |
4-[(3-nitrophenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUOBZXHWOQHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5657688.png)

![(2-fluorobenzyl)methyl{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5657696.png)

![6-allyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5657711.png)


![N-cyclopropyl-3-[5-(5-methoxy-2-furoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5657730.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657738.png)

![(4S)-N-ethyl-1-(2-furoyl)-4-[(3-thienylacetyl)amino]-L-prolinamide](/img/structure/B5657762.png)
![N-(3,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5657770.png)